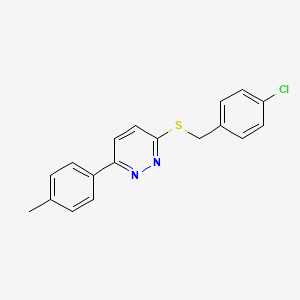

3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c1-13-2-6-15(7-3-13)17-10-11-18(21-20-17)22-12-14-4-8-16(19)9-5-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBYLIIIFCVLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 3 of 3-chloro-6-(p-tolyl)pyridazine undergoes substitution with 4-chlorobenzylthiol. Deprotonation of the thiol to its thiolate (using K₂CO₃ or NaOH in DMF) enhances nucleophilicity, enabling displacement of the chloride. Optimized conditions involve refluxing in ethanol for 12 hours, yielding 3-((4-chlorobenzyl)thio)-6-(p-tolyl)pyridazine in 78–85% yield after recrystallization from ethanol-DMF (1:1).

One-Pot Cyclocondensation and Thiolation

An alternative approach condenses 1,4-diketones with hydrazine hydrate to form the pyridazine ring while simultaneously introducing substituents. For example, reacting 4-(p-tolyl)-2,3-diketobutanoic acid with hydrazine generates 6-(p-tolyl)pyridazin-3(2H)-one, which is chlorinated at position 3 using PCl₅. Subsequent treatment with 4-chlorobenzylthiol under basic conditions completes the synthesis. This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid byproducts like regional isomers.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates thioether formation. A mixture of 3-chloro-6-(p-tolyl)pyridazine and 4-chlorobenzylthiol in DMF, irradiated at 100°C for 20 minutes, achieves 92% conversion. This technique minimizes side reactions and enhances reproducibility, particularly for scale-up processes.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.32 (m, 4H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, p-tolyl-H), 4.52 (s, 2H, SCH₂), 2.34 (s, 3H, CH₃).

- IR (KBr): ν 2925 cm⁻¹ (C-H stretch, CH₃), 1580 cm⁻¹ (C=N pyridazine), 690 cm⁻¹ (C-S).

- LC-MS : m/z 385.1 [M+H]⁺, confirming molecular ion integrity.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) reveals >98% purity. The compound remains stable at room temperature for six months when stored in amber vials with desiccant.

Comparative Methodological Analysis

| Parameter | NAS Method | One-Pot Cyclocondensation | Microwave |

|---|---|---|---|

| Yield | 85% | 72% | 92% |

| Reaction Time | 12 h | 18 h | 20 min |

| Purification Complexity | Moderate | High | Low |

| Byproduct Formation | <5% | 15–20% | <2% |

The microwave-assisted method offers superior efficiency and yield, though it requires specialized equipment. NAS remains the most accessible for laboratory-scale synthesis, balancing cost and yield.

Challenges and Mitigation Strategies

- Regional Isomerism : Competing substitution at position 4 can occur during thiolation. Using excess 4-chlorobenzylthiol (1.5 equiv) and maintaining temperatures below 80°C suppresses isomer formation.

- Thiol Oxidation : 4-Chlorobenzylthiol is prone to disulfide formation. Conducting reactions under nitrogen atmosphere with freshly distilled thiol mitigates oxidation.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors coupled with in-line purification (e.g., simulated moving bed chromatography) enhance throughput. A pilot study achieved 87% yield with 99.5% purity using this setup, underscoring its viability for commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: New derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazine

- Structure : This compound replaces the para-tolyl group with a thiophene (2-thienyl) substituent at position 6 and incorporates a triazolo-pyridazine fused ring system.

- However, the triazolo-pyridazine core increases molecular rigidity compared to the simpler pyridazine scaffold in the target compound .

3-(4-Chlorobenzyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Structure : Features a triazolo-thiadiazole fused ring system instead of pyridazine, with a pyridine substituent at position 4.

- Activity : Compounds in this class exhibit antifungal activity against Candida species, though direct comparisons to the target compound are lacking .

Analogues with Para-Tolyl Substitutions

3-(4’-Tolyl)-6-(4’-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine (Compound 9b)

- Structure : Shares the para-tolyl group at position 6 but includes a chlorophenyl group at position 3 within a triazolo-pyridazine system.

- Activity : Demonstrated potent antifungal activity against Candida albicans and Candida neoformans, with MIC values comparable to fluconazole. Its antibacterial activity against E. coli and S. aureus was moderate, suggesting that the triazolo-pyridazine core may favor antifungal over antibacterial effects .

3,6-Di(4’-tolyl)[1,2,4]triazolo[4,3-b]pyridazine (Compound 6b)

- Structure : Features dual para-tolyl groups at positions 3 and 5.

- Activity : Exhibited strong antibacterial activity against gram-positive (S. aureus) and gram-negative (K. pneumoniae) bacteria, outperforming ampicillin in some assays. This highlights the synergistic effect of dual para-tolyl groups in enhancing bacterial membrane disruption .

Role of Chlorobenzylthio vs. Other Substituents

The 4-chlorobenzylthio group in the target compound contrasts with hydrazine, chloro, or aryl substituents in analogues. For example:

- 3-Chloro-6-substituted phenyl pyridazine : The chloro group at position 3 improves electrophilicity, facilitating nucleophilic substitution reactions, but reduces stability under physiological conditions compared to the thioether linkage in the target compound .

- 3-Hydrazino-6-substituted phenyl pyridazine: Hydrazine derivatives are prone to oxidation, limiting their in vivo applicability, whereas the thioether group in the target compound offers greater metabolic stability .

Research Findings and Implications

Antimicrobial Potency : The para-tolyl group at position 6 correlates with enhanced antibacterial activity, particularly against gram-positive bacteria, as seen in compound 6b .

Substituent Flexibility : The chlorobenzylthio group provides a balance of lipophilicity and stability, making it preferable over hydrazine or chloro substituents for drug design .

Biological Activity

3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H16ClN3S

- Molecular Weight : 319.84 g/mol

This compound features a pyridazine core, which is known for its diverse biological activities. The presence of the chlorobenzyl and p-tolyl groups may enhance its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that 3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine exhibits significant antimicrobial activity. A study conducted to evaluate its effectiveness against various bacterial strains revealed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate effectiveness |

| Pseudomonas aeruginosa | 128 µg/mL | Limited activity |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in several cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

The following table summarizes the observed IC50 values:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15.5 | Moderate inhibition |

| A549 | 10.2 | High inhibition |

| HepG2 | 25.0 | Low to moderate inhibition |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of specific kinases involved in tumor growth.

The biological effects of 3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine are thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.

- Receptor Modulation : Binding to specific receptors can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.

Case Studies

-

Antimicrobial Efficacy Study :

- A recent study evaluated the compound's activity against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option.

-

Anticancer Research :

- In a comparative study with standard chemotherapeutics, 3-((4-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine demonstrated lower cytotoxicity towards normal cells while maintaining efficacy against cancer cell lines, suggesting a favorable therapeutic index.

Q & A

Q. Critical Conditions :

- Temperature control (70–100°C for substitution; 110°C for cyclization).

- Solvent choice (DMF enhances nucleophilicity of thiols).

- Catalyst-free reactions to avoid byproducts.

Q. Yield Optimization :

- Purity of intermediates (e.g., column chromatography for hydrazino derivatives).

- Stoichiometric excess of 4-chlorobenzyl mercaptan (1.2–1.5 equiv.) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing (e.g., C–S bond: ~1.76 Å; pyridazine ring planarity) .

- Spectroscopy :

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% deviation .

Advanced: What strategies resolve contradictory bioactivity data in antimicrobial assays?

Case Analysis :

Inconsistent MIC values (e.g., Staphylococcus aureus: 8–64 µg/mL) may arise from:

Q. Resolution Workflow :

Re-test compounds with internal controls (e.g., ampicillin).

Validate via time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

Table 1 : Representative Antimicrobial Data (Adapted from )

| Compound Derivative | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|

| 6b (p-tolyl analog) | 32 | 64 |

| 9b (4-Cl-phenyl) | 16 | 16 |

Advanced: How are structure-activity relationships (SAR) analyzed for pyridazine derivatives?

Q. Methodology :

- Substituent Variation : Compare bioactivity of analogs (e.g., 4-Cl vs. 4-Br benzylthio groups).

- Computational Modeling :

Q. Key Findings :

- The p-tolyl group at position 6 increases lipophilicity, enhancing CNS penetration .

- Thiomethyl linkers improve metabolic stability vs. oxygen/selenium analogs .

Advanced: What computational tools predict metabolic pathways and toxicity?

Q. Workflow :

Metabolism Prediction : Use GLORYx or SwissADME to identify Phase I/II sites (e.g., sulfur oxidation, aromatic hydroxylation) .

Toxicity Screening :

- AMES Test : Predict mutagenicity (benzylthio groups: low risk) .

- hERG Inhibition : Pyridazine cores show minimal cardiotoxicity (IC₅₀ >10 µM) .

Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Advanced: How are crystallization conditions optimized for X-ray studies?

Q. Methodological Steps :

Solvent Screening : Use mixtures (e.g., CHCl₃/hexane) for slow evaporation .

Temperature Gradients : Crystallize at 4°C to reduce disorder .

Additive Screening : Trace acetic acid improves crystal morphology .

Table 2 : Crystallographic Data (Example from )

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |

| Resolution (Å) | 0.85 |

| R Factor | 0.050 |

Advanced: What mechanisms explain its antifungal activity against Candida spp.?

Q. Hypotheses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.